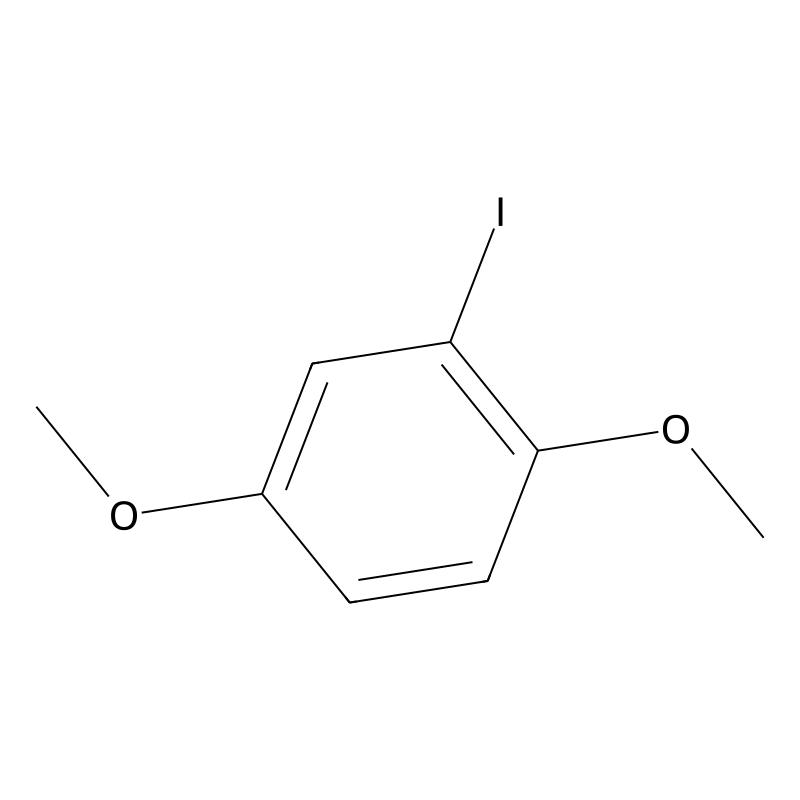

2-Iodo-1,4-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Precursor molecule

Due to the presence of the reactive iodine group, 2-Iodo-1,4-dimethoxybenzene can potentially serve as a starting material for further functionalization through well-established organic reactions like Suzuki-Miyaura coupling or Sonogashira coupling. These reactions can introduce various functional groups at the iodine position, allowing the creation of diverse new molecules with tailored properties [, ].

Building block for complex molecules

The dimethoxybenzene core structure is a common motif found in many biologically active molecules and functional materials. 2-Iodo-1,4-dimethoxybenzene could potentially be used as a building block in the synthesis of more complex molecules with desired properties, particularly in medicinal chemistry and materials science.

Material Science:

2-Iodo-1,4-dimethoxybenzene, with the molecular formula C₈H₉IO₂, features an iodine atom at the second position and two methoxy groups at the first and fourth positions of a benzene ring. Its structure can be represented as follows:

textOCH3 | OCH3-C6H3-I

This compound exhibits distinct physical properties such as solubility in organic solvents and a specific melting point, which can vary based on purity and environmental conditions. The presence of iodine enhances its reactivity, making it suitable for various chemical transformations.

The reactivity of 2-iodo-1,4-dimethoxybenzene is primarily governed by electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups. It can undergo iodination reactions effectively, particularly under conditions involving hydrogen peroxide as an oxidant. For instance, studies have shown that 2-iodo-1,4-dimethoxybenzene can be synthesized from 1,4-dimethoxybenzene through iodination using iodine and hydrogen peroxide under solvent-free conditions .

2-Iodo-1,4-dimethoxybenzene can be synthesized through several methods:

- Iodination of 1,4-Dimethoxybenzene: This method involves treating 1,4-dimethoxybenzene with iodine and an oxidizing agent like hydrogen peroxide. The reaction typically proceeds under controlled temperatures to yield high conversion rates to the iodinated product .

- Electrophilic Aromatic Substitution: The compound can also be synthesized via electrophilic aromatic substitution reactions where iodine acts as an electrophile.

The applications of 2-iodo-1,4-dimethoxybenzene span various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic uses due to their biological activity.

- Material Science: The compound may be utilized in developing materials with specific electronic or optical properties.

Interaction studies involving 2-iodo-1,4-dimethoxybenzene focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in various chemical environments and its potential use in synthetic pathways. For example, it has been studied for its role as a precursor in oxidative cyclization reactions .

Several compounds share structural similarities with 2-iodo-1,4-dimethoxybenzene. Here are a few notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Iodo-2-methoxybenzene | I at position 1; OCH₃ at position 2 | Less sterically hindered than 2-Iodo-1,4-dimethoxybenzene |

| 2-Iodo-1,3-dimethoxybenzene | I at position 2; OCH₃ at positions 1 and 3 | Different substitution pattern affecting reactivity |

| 3-Iodo-1,4-dimethoxybenzene | I at position 3; OCH₃ at positions 1 and 4 | Different regioselectivity in reactions |

The uniqueness of 2-iodo-1,4-dimethoxybenzene lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to its analogs.

Traditional electrophilic aromatic iodination of 2-iodo-1,4-dimethoxybenzene relies on conventional reagent systems that have been employed for decades in organic synthesis. The fundamental principle involves the generation of electrophilic iodine species that can effectively substitute hydrogen atoms on the aromatic ring [1].

The classical approach utilizing iodine with nitric acid represents one of the earliest methods for aromatic iodination. This system generates nitrous acid and nitric oxide, which serve as oxidizing agents to convert molecular iodine into more electrophilic species. However, this method suffers from moderate selectivity and requires concentrated nitric acid at elevated temperatures, resulting in yields typically ranging from 50-80% [1]. The environmental impact is significant due to the generation of toxic nitrogen oxides and the corrosive nature of concentrated nitric acid.

A more controlled approach involves the use of iodine with concentrated sulfuric acid. This system operates through the formation of iodine-sulfuric acid complexes that enhance the electrophilicity of iodine [2]. The reaction typically proceeds at temperatures between 25-80°C, though selectivity remains problematic with yields ranging from 40-70%. The harsh acidic conditions and potential for sulfur dioxide generation limit its practical application, particularly for substrates containing acid-sensitive functional groups.

Silver-mediated iodination has emerged as a more selective alternative to traditional acid-based systems. The combination of iodine with silver nitrate or silver sulfate provides excellent regioselectivity through the formation of silver-iodine complexes [3]. These systems operate under milder conditions, typically at room temperature in organic solvents such as dichloromethane or acetonitrile. The silver sulfate-iodine system demonstrates particularly high selectivity, achieving yields of 70-95% with excellent regiocontrol [3]. The mechanism involves the formation of silver-activated iodine species that selectively iodinate electron-rich aromatic positions.

The iodine-iodic acid system represents an environmentally benign approach that operates through the in situ generation of electrophilic iodine species. This method typically employs ethanol as solvent at temperatures of 60-80°C, achieving good yields of 65-90% [4]. The reaction proceeds through the oxidation of iodide ions generated from the reaction of iodine with the aromatic substrate, creating a catalytic cycle that enhances the overall efficiency.

| Reagent System | Reaction Conditions | Selectivity | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| I₂ + HNO₃ | Concentrated acid, elevated temperature | Moderate | 50-80 | High (toxic acids) |

| I₂ + H₂SO₄ | Concentrated acid, 25-80°C | Poor to moderate | 40-70 | High (corrosive) |

| I₂ + AgNO₃ | Organic solvent, room temperature | Good | 60-85 | Moderate (heavy metals) |

| I₂ + Ag₂SO₄ | DCM or acetonitrile, room temperature | Excellent | 70-95 | Moderate (heavy metals) |

| I₂ + HIO₃ | Ethanol, 60-80°C | Good | 65-90 | Low |

| ICl | DCM, 0-25°C | Good | 60-82 | Moderate (corrosive) |

| I₂ + KIO₃/H⁺ | Aqueous/organic, room temperature | Good to excellent | 75-95 | Low |

| I₂ + H₂O₂ | Methanol/acetic acid, 25-70°C | Good | 60-85 | Low |

Iodine monochloride represents a direct source of electrophilic iodine that has been extensively studied for aromatic iodination. The reagent operates through charge-transfer complex formation with electron-rich aromatics, followed by electron transfer to generate radical cation intermediates [2]. This mechanism can lead to either iodination or chlorination, depending on the reaction conditions and substrate electronics. The method typically achieves yields of 60-82% with good regioselectivity when conducted in dichloromethane at temperatures between 0-25°C.

The potassium iodide-potassium iodate system offers an environmentally friendly alternative that operates through the disproportionation of iodine species in the presence of acid [5]. This method generates electrophilic iodonium species in situ, achieving yields of 75-95% with good to excellent regioselectivity. The system is particularly attractive for industrial applications due to its use of readily available, non-toxic reagents and its ability to operate under mild conditions.

Hydrogen peroxide-mediated iodination provides another green chemistry approach that utilizes the oxidizing power of peroxide to activate iodine or iodide sources [2]. The reaction typically proceeds in alcoholic solvents such as methanol at temperatures of 25-70°C, achieving yields of 60-85%. The method is particularly suitable for acid-sensitive substrates and generates only water and oxygen as byproducts.

Modern Catalytic Approaches for Regioselective Synthesis

Modern catalytic methodologies for the synthesis of 2-iodo-1,4-dimethoxybenzene have revolutionized the field by providing enhanced regioselectivity, milder reaction conditions, and improved environmental profiles. These approaches typically involve the use of specialized catalysts or reagent combinations that activate iodinating agents while directing the reaction toward specific aromatic positions.

N-iodosuccinimide has emerged as one of the most versatile iodinating reagents in modern synthetic chemistry. The combination of N-iodosuccinimide with catalytic trifluoroacetic acid represents a particularly effective system for the regioselective iodination of electron-rich aromatics [6]. This system operates at temperatures between 25-60°C with catalyst loadings of 30 mol%, achieving yields of 85-95% with high regioselectivity. The mechanism involves the activation of N-iodosuccinimide by the acid catalyst, generating a more electrophilic iodine species that selectively attacks the most electron-rich positions of the aromatic ring [7].

The N-iodosuccinimide-trifluoromethanesulfonic acid system provides even higher reactivity, capable of iodinating strongly deactivated aromatic compounds [7]. This highly aggressive system operates with catalyst loadings of 10-20 mol% at temperatures of 0-25°C, completing reactions within 2 hours and achieving yields of 80-95%. The exceptional reactivity stems from the strong electron-withdrawing nature of triflic acid, which significantly enhances the electrophilicity of the N-iodosuccinimide-derived iodinating species.

A more economical approach utilizes N-iodosuccinimide with para-toluenesulfonic acid as catalyst [6]. While this system requires longer reaction times (14 hours) and higher temperatures (25-80°C), it offers a cost-effective alternative for large-scale synthesis. The catalyst loading of 20-30 mol% achieves yields of 70-85% with moderate regioselectivity, making it suitable for applications where perfect selectivity is not critical.

The 1,3-diiodo-5,5-dimethylhydantoin system with disulfide catalysts represents a novel approach to aromatic iodination [8]. This method employs catalyst loadings of 5-10 mol% at room temperature, completing reactions in 1-3 hours with yields of 75-90%. The disulfide catalyst activates the hydantoin reagent as a Lewis base, promoting the iodination reaction in acetonitrile under mild conditions. This system demonstrates high regioselectivity and is applicable to a wide range of electron-rich aromatic compounds.

| Catalytic System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|---|

| NIS + TFA (cat.) | 30 | 25-60 | 1.5-6 h | High | 85-95 |

| NIS + TfOH (cat.) | 10-20 | 0-25 | 2 h | Excellent | 80-95 |

| NIS + p-TSA (cat.) | 20-30 | 25-80 | 14 h | Moderate | 70-85 |

| DIH + Disulfide (cat.) | 5-10 | 25 | 1-3 h | High | 75-90 |

| Pd-catalyzed C-H iodination | 5-10 | 80-120 | 12-24 h | Excellent (directed) | 70-90 |

| NIS + grinding (solvent-free) | 0 (mechanochemical) | 25 | 5-8 min | High | 94-99 |

| Electrochemical I⁺ generation | 0 (electrochemical) | 25 | 2-4 h | Good | 70-85 |

| I₂ + mCPBA | 10-20 | 25 | 30 min - 2 h | Good | 80-90 |

Palladium-catalyzed carbon-hydrogen iodination represents a state-of-the-art approach that provides exceptional regioselectivity through directed metalation [9]. This method employs sulfinyl directing groups under palladium catalysis, achieving regioselective iodination at specific aromatic positions. The reaction typically requires catalyst loadings of 5-10 mol% at temperatures of 80-120°C for 12-24 hours, yielding 70-90% of the desired products. The mechanism involves the formation of palladacycle intermediates that direct the iodination to specific positions, providing unprecedented control over regioselectivity.

Mechanochemical iodination using N-iodosuccinimide represents a revolutionary solvent-free approach that achieves remarkable efficiency [10]. This method involves grinding the substrate with N-iodosuccinimide in a mortar and pestle at room temperature for 5-8 minutes, achieving yields of 94-99% with high regioselectivity. The mechanochemical activation provides sufficient energy to promote the reaction without the need for solvents or heating, making it an extremely green and efficient approach. The method demonstrates excellent selectivity (95-99.9% purity by gas chromatography) and is particularly suitable for substrates sensitive to oxidation.

Electrochemical iodination provides an elegant approach that generates electrophilic iodine species through oxidation of molecular iodine [11]. This method employs sulfuric acid as supporting electrolyte in acetonitrile, generating iodine cations electrochemically. The reaction typically proceeds at room temperature for 2-4 hours, achieving yields of 70-85% with good regioselectivity. The electrochemical approach offers precise control over the reaction conditions and eliminates the need for chemical oxidants.

The iodine-meta-chloroperbenzoic acid system represents a mild oxidative approach that generates electrophilic iodine species through peracid oxidation [12]. This method operates at room temperature with catalyst loadings of 10-20 mol%, completing reactions in 30 minutes to 2 hours with yields of 80-90%. The system is particularly advantageous for its mild conditions and the absence of heavy metal catalysts, making it suitable for pharmaceutical applications.

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions for the synthesis of 2-iodo-1,4-dimethoxybenzene requires systematic investigation of multiple parameters that influence both yield and selectivity. Understanding the interplay between these factors is crucial for developing efficient and scalable synthetic processes.

Solvent selection plays a critical role in determining reaction outcomes. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide generally provide superior results compared to protic or non-polar alternatives [13]. Acetonitrile is particularly effective for N-iodosuccinimide-mediated reactions, facilitating the dissolution of both organic substrates and iodinating reagents while minimizing side reactions. The solvent's ability to stabilize ionic intermediates enhances the selectivity of electrophilic aromatic substitution. Dimethyl sulfoxide offers similar advantages and is particularly useful for reactions requiring elevated temperatures. Alcoholic solvents such as methanol and ethanol provide moderate performance and are often chosen for their environmental benefits and cost-effectiveness, particularly in industrial applications [14].

Temperature optimization requires balancing reaction rate with selectivity considerations. Most iodination reactions proceed optimally at temperatures between 25-80°C [15]. Lower temperatures favor selectivity by minimizing side reactions and over-iodination, while higher temperatures accelerate reaction rates but may compromise regioselectivity. For N-iodosuccinimide-based systems, temperatures of 25-60°C typically provide the best compromise between rate and selectivity [6]. Mechanochemical approaches operate effectively at ambient temperature, eliminating the need for external heating and reducing energy consumption [10].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Solvent | Acetonitrile, DMSO, alcohols | Polar aprotic > protic > non-polar | Highly dependent on substrate |

| Temperature | 25-80°C | Moderate increase up to optimum | Higher temp reduces selectivity |

| Reaction Time | 1-6 hours | Plateau after completion | No significant effect |

| Iodine Source Equivalents | 1.1-1.5 equiv | Excess reduces selectivity | Critical for regioselectivity |

| Catalyst Loading | 5-30 mol% | Diminishing returns >20% | Improves with optimal loading |

| Substrate Concentration | 0.1-0.5 M | Higher conc. reduces selectivity | Lower conc. improves selectivity |

| Additive | Lewis acids, oxidants | Rate enhancement | Can direct regioselectivity |

| Atmosphere | Air or inert | Minimal impact | Minimal impact |

The stoichiometry of iodinating reagents significantly influences both yield and selectivity. For mono-iodination reactions, 1.1-1.5 equivalents of the iodine source typically provide optimal results [6]. Excess reagent can lead to over-iodination and reduced selectivity, while insufficient quantities result in incomplete conversion. The precise stoichiometry depends on the specific substrate and reaction conditions, requiring optimization for each system.

Catalyst loading optimization involves finding the minimum quantity necessary to achieve maximum efficiency. For acid-catalyzed N-iodosuccinimide reactions, loadings of 5-30 mol% are typically employed [6] [7]. Lower loadings may result in incomplete activation of the iodinating reagent, while excessive quantities can lead to side reactions and increased costs. The optimal loading depends on the catalyst strength and substrate reactivity, with more reactive substrates requiring lower catalyst loadings.

Substrate concentration affects both reaction rate and selectivity through concentration-dependent equilibria and mass transfer considerations. Concentrations of 0.1-0.5 M typically provide optimal results, with higher concentrations potentially leading to decreased selectivity due to increased probability of side reactions [15]. Lower concentrations favor selectivity but may result in reduced reaction rates and increased solvent consumption.

Reaction time optimization involves monitoring the progress of iodination to determine the optimal duration for maximum yield without over-reaction. Most reactions reach completion within 1-6 hours, with reaction times varying significantly depending on the specific conditions and substrate reactivity [6] [10]. Prolonged reaction times beyond completion do not typically improve yields but may lead to decomposition or side product formation.

The addition of Lewis acids or other additives can significantly enhance reaction rates and selectivity. These additives often function by activating the iodinating reagent or by coordinating to the substrate to direct regioselectivity [3]. The choice of additive depends on the specific reaction system and desired outcome, with some additives providing rate enhancement while others primarily influence selectivity.

Atmospheric conditions generally have minimal impact on most iodination reactions, though some systems may benefit from inert atmosphere conditions to prevent oxidative side reactions [15]. The choice between air and inert atmosphere typically depends on the sensitivity of the substrate and the specific reaction conditions employed.

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 2-iodo-1,4-dimethoxybenzene presents numerous challenges that require innovative solutions to ensure economic viability and environmental compliance. These challenges span multiple aspects of process development, from heat management to waste disposal.

Heat management represents one of the most critical challenges in scaling up iodination reactions. Many iodination processes are highly exothermic, and the heat generated can lead to thermal runaway reactions, decreased selectivity, and safety hazards [14]. Traditional batch reactors become increasingly difficult to control as scale increases due to unfavorable surface area-to-volume ratios. Continuous flow reactors offer a superior solution by providing enhanced heat transfer capabilities and better process control [11]. These systems maintain more uniform temperature profiles and allow for rapid heat removal, preventing hot spots that can lead to side reactions. Heat exchangers integrated into the reactor design provide additional thermal management capabilities, enabling precise control over reaction temperatures even at large scales.

Reagent cost optimization is crucial for industrial viability, particularly given the high cost of iodine and specialized catalysts. The price of iodine has historically been volatile, and the cost of precious metal catalysts such as palladium can be prohibitive for large-scale applications [16]. Catalyst recycling strategies offer one approach to cost reduction, with several methods developed for recovering and reusing expensive catalysts [17]. Alternative catalyst systems based on abundant metals or metal-free approaches provide another avenue for cost reduction. The development of more efficient catalysts that require lower loadings can significantly reduce overall reagent costs.

| Challenge | Description | Solution Strategy | Implementation Status |

|---|---|---|---|

| Scale-up heat management | Exothermic reactions difficult to control | Continuous flow reactors, heat exchangers | Commercial available |

| Reagent cost | Expensive iodine and catalysts | Catalyst recycling, cheaper alternatives | Research stage |

| Waste generation | Heavy metal and acid waste streams | Green chemistry approaches | Development phase |

| Product purification | Complex mixtures on large scale | Optimized crystallization/extraction | Established technology |

| Regioselectivity control | Maintaining selectivity at scale | Process intensification techniques | Research stage |

| Equipment corrosion | Aggressive reagents damage equipment | Specialized corrosion-resistant materials | Commercial available |

| Process safety | Toxic and reactive materials handling | Automated handling systems | Established technology |

| Environmental compliance | Waste disposal regulations | Solvent-free/aqueous processes | Development phase |

Waste generation poses significant environmental and economic challenges in industrial iodination processes. Traditional methods often generate substantial quantities of heavy metal waste from silver-based catalysts and acid waste streams from mineral acid-promoted reactions [3] [2]. Green chemistry approaches offer promising solutions, including the development of recyclable catalysts, aqueous reaction systems, and solvent-free mechanochemical processes [10]. The implementation of closed-loop systems can minimize waste generation by recycling solvents and recovering valuable byproducts.

Product purification becomes increasingly complex at industrial scales due to the formation of multiple isomers and side products. Traditional purification methods such as column chromatography are not economically viable for large-scale production. Optimized crystallization processes offer a more practical approach, taking advantage of differences in solubility and crystal habits to achieve high-purity products [17]. Liquid-liquid extraction methods can be employed for initial purification, followed by recrystallization for final purification. The development of selective synthetic methods that minimize byproduct formation reduces the burden on downstream purification processes.

Maintaining regioselectivity at industrial scale represents a significant challenge due to the difficulties in controlling reaction conditions uniformly throughout large reaction volumes. Process intensification techniques, including microreactor technology and continuous processing, offer solutions by providing better mixing and heat transfer [11]. These approaches maintain the uniform conditions necessary for high selectivity while enabling scale-up to commercially relevant production volumes.

Equipment corrosion is a persistent problem in industrial iodination due to the aggressive nature of many iodinating reagents and the acidic conditions often employed. Specialized corrosion-resistant materials, including fluoropolymer-lined reactors and tantalum components, provide solutions for critical equipment [18]. The development of milder reaction conditions and less corrosive reagent systems reduces the severity of this challenge while maintaining synthetic efficiency.

Process safety considerations are paramount in industrial iodination due to the toxic nature of many reagents and the potential for explosive reactions. Automated handling systems minimize human exposure to hazardous materials while providing precise control over reaction conditions [17]. Continuous monitoring systems detect potentially dangerous conditions before they lead to safety incidents. The implementation of fail-safe systems and emergency shutdown procedures provides additional layers of safety protection.

Environmental compliance requirements continue to evolve, with increasingly stringent regulations governing waste disposal and emissions. Solvent-free and aqueous processes offer pathways to compliance by eliminating volatile organic compound emissions and reducing waste generation [10] [5]. The development of biodegradable catalysts and reagents further reduces environmental impact. Life cycle assessment approaches help identify and minimize the environmental impact of industrial processes throughout their entire operational life.

The integration of digital technologies and process analytical technology enables real-time monitoring and control of industrial iodination processes. These systems provide early detection of process deviations and enable rapid corrective action to maintain product quality and yield. Advanced process control algorithms optimize reaction conditions automatically, reducing the need for manual intervention and improving overall process efficiency.

Nuclear Magnetic Resonance Spectroscopy

2-Iodo-1,4-dimethoxybenzene exhibits characteristic nuclear magnetic resonance spectra that provide definitive structural confirmation and detailed molecular environment information [1] [2]. Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated chloroform reveals distinctive signal patterns for this compound [1] [2].

The methoxy substituents generate sharp singlet resonances at 3.85 and 3.86 parts per million, integrating for three protons each [1] [2]. These signals correspond to the two methoxy groups positioned at the 1 and 4 positions of the benzene ring, with slight chemical shift differences reflecting the electronic environment variations caused by the iodine substituent [1] [2]. The aromatic proton resonances appear as complex multipiples spanning the region from 6.14 to 7.60 parts per million, characteristic of substituted benzene rings with electron-donating methoxy groups and the electron-withdrawing iodine atom [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy at 100.6 megahertz provides complementary structural information [1] [2]. The methoxy carbon atoms resonate at 55.7 and 56.6 parts per million, typical values for aromatic methoxy substituents [1] [2]. The aromatic carbon framework displays signals spanning from 82.5 to 149.95 parts per million, with specific resonances at 91.3, 149.30, and 149.95 parts per million representing carbons in different electronic environments within the substituted benzene ring [1] [2].

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-Iodo-1,4-dimethoxybenzene reveals characteristic absorption bands that confirm the presence of key functional groups . The methoxy groups exhibit characteristic carbon-oxygen stretching vibrations at approximately 1250 reciprocal centimeters, which are diagnostic for aromatic ether linkages . Additionally, the aromatic carbon-carbon stretching modes appear in the characteristic fingerprint region, providing structural confirmation of the substituted benzene ring system .

The infrared spectrum also displays absorption features associated with carbon-hydrogen stretching vibrations from both the methoxy substituents and the aromatic protons. These spectroscopic features collectively provide definitive confirmation of the molecular structure and functional group composition of 2-Iodo-1,4-dimethoxybenzene .

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic investigations reveal that 2-Iodo-1,4-dimethoxybenzene exhibits significant light absorption characteristics in the wavelength range of 250 to 310 nanometers [4] [5]. The iodine substituent substantially influences the electronic transitions within the aromatic system, contributing to the observed absorption profile [4] [5]. The compound demonstrates absorption behavior that extends into the visible light region, with the iodine atom serving as a chromophore that modifies the electronic properties of the parent dimethoxybenzene framework [4] [5].

Comparative studies utilizing various spectrophotometric techniques have established that the ultraviolet-visible absorption characteristics are crucial for understanding the photochemical behavior of this compound [4] [6]. The absorption spectrum exhibits bathochromic shifts compared to the unsubstituted dimethoxybenzene analogues, indicating the significant electronic influence of the heavy halogen substituent [4] [5].

Thermochemical Properties: Melting Point, Boiling Point, and Phase Behavior

Melting Point Characteristics

2-Iodo-1,4-dimethoxybenzene exhibits a melting point in the range of 50 to 52 degrees Celsius under standard atmospheric conditions . This relatively low melting point reflects the molecular structure characteristics, including the presence of the bulky iodine substituent and the electron-donating methoxy groups that influence intermolecular interactions . The compound typically appears as a crystalline solid at room temperature, with the melting behavior being an important parameter for handling and purification procedures .

The melting point determination provides essential information for characterizing the purity and identity of synthetic samples. Variations in the melting point range can indicate the presence of impurities or different polymorphic forms of the crystalline material .

Boiling Point and Vapor Pressure

The boiling point of 2-Iodo-1,4-dimethoxybenzene is determined to be 297.2 degrees Celsius at 760 millimeters of mercury atmospheric pressure [8]. This relatively high boiling point is consistent with the molecular weight of 264.06 grams per mole and the presence of the heavy iodine atom [8]. The elevated boiling point also reflects the aromatic character of the compound and the intermolecular forces present in the liquid phase [8].

Vapor pressure measurements at 25 degrees Celsius reveal a value of 0.00242 millimeters of mercury, indicating relatively low volatility under ambient conditions [8]. This low vapor pressure is advantageous for handling and storage purposes, as it minimizes evaporative losses and reduces exposure risks during laboratory manipulations [8].

Density and Physical State Properties

The density of 2-Iodo-1,4-dimethoxybenzene is measured as 1.655 grams per cubic centimeter, which is significantly higher than water due to the presence of the heavy iodine atom [8]. This density value is consistent with other iodinated aromatic compounds and provides important information for volumetric calculations and separation procedures [8].

The refractive index is determined to be 1.572, which is characteristic of aromatic compounds with halogen substituents [8]. This optical property is valuable for compound identification and purity assessment using refractometric techniques [8].

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

2-Iodo-1,4-dimethoxybenzene demonstrates limited solubility in aqueous media due to its hydrophobic aromatic structure and the presence of the iodine substituent [9] [10]. The compound exhibits typical behavior for iodinated aromatic compounds, showing poor water solubility that restricts its direct application in aqueous systems [9] [10]. The methoxy groups provide some degree of polarity, but this is insufficient to overcome the predominantly hydrophobic character of the molecule [9] [10].

Quantitative solubility determinations in water indicate values on the order of 1 gram per liter at 25 degrees Celsius for similar dimethoxybenzene derivatives, with the iodine substitution likely reducing this value further [11]. This limited aqueous solubility has important implications for environmental behavior and biological availability of the compound [11].

Organic Solvent Solubility

The compound exhibits excellent solubility in organic solvents, including dichloromethane, chloroform, acetonitrile, and other polar aprotic and moderately polar solvents [10]. This enhanced solubility in organic media reflects the aromatic character and the favorable interactions between the compound and organic solvent molecules [10]. The methoxy substituents contribute to solubility in moderately polar solvents, while the aromatic ring system ensures compatibility with less polar organic media [10].

These solubility characteristics make 2-Iodo-1,4-dimethoxybenzene particularly suitable for organic synthetic applications and cross-coupling reactions that typically employ organic solvent systems [10]. The favorable solubility profile facilitates purification procedures using conventional organic chemistry techniques [10].

Partition Coefficients

The octanol-water partition coefficient (LogP) for 2-Iodo-1,4-dimethoxybenzene is determined to be 2.30840, indicating a moderate to high lipophilicity [8]. This partition coefficient value reflects the balance between the hydrophobic aromatic and iodine components and the hydrophilic methoxy substituents [8]. The LogP value is consistent with other substituted aromatic compounds and provides important information for predicting biological membrane permeability and environmental distribution behavior [8].

Comparative studies with related dimethoxybenzene derivatives demonstrate that the iodine substitution significantly influences partition behavior, generally increasing lipophilicity compared to unsubstituted analogues [12]. The partition coefficient data are essential for understanding the compound's behavior in biological systems and environmental fate assessments [12].

Stability Under Various Environmental Conditions

Photochemical Stability

2-Iodo-1,4-dimethoxybenzene exhibits significant sensitivity to photodegradation under ultraviolet irradiation [13] [14] [15]. Research investigations have demonstrated that dimethoxybenzene isomers, including iodinated derivatives, undergo enhanced photodegradation when exposed to ultraviolet light in the wavelength range of 250 to 310 nanometers [13] [14] [15]. The photodegradation process involves the formation of excited states that can lead to molecular fragmentation and the generation of reactive intermediates [13] [14] [15].

Studies comparing photodegradation rates in different media reveal that the compound is particularly susceptible to photochemical degradation at air-ice interfaces, with enhancement factors of 15 to 30-fold compared to aqueous solution conditions [14] [15]. The photodegradation quantum yields are substantially increased at interfaces, indicating more efficient photochemical processes under these conditions [14] [15].

Environmental photodegradation studies demonstrate that the compound undergoes significant breakdown when exposed to natural sunlight, with photochemical half-lives that depend on environmental conditions such as temperature, humidity, and the presence of photosensitizers [13] [14]. These findings indicate that photodegradation represents a major degradation pathway for 2-Iodo-1,4-dimethoxybenzene in environmental systems [13] [14].

Thermal Stability

Under normal ambient conditions, 2-Iodo-1,4-dimethoxybenzene demonstrates adequate thermal stability for routine handling and storage [16]. The compound remains stable at temperatures up to approximately 100 degrees Celsius without significant decomposition [16]. However, at elevated temperatures approaching the boiling point, thermal decomposition processes can occur, potentially generating hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen iodide, iodine, and other toxic compounds [16].

The thermal stability profile indicates that the compound should be stored and handled at moderate temperatures to prevent decomposition reactions [16]. Prolonged exposure to elevated temperatures can result in gradual degradation and the formation of undesirable byproducts that may compromise sample purity [16].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant